molecular formula C15H19N B8457648 1-(1-Phenylpenta-1,4-dien-1-yl)pyrrolidine CAS No. 67174-31-6

1-(1-Phenylpenta-1,4-dien-1-yl)pyrrolidine

Cat. No. B8457648
CAS RN: 67174-31-6
M. Wt: 213.32 g/mol
InChI Key: SZRLMHFEVOKFOM-UHFFFAOYSA-N
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Patent
US04198510

Procedure details

In 50 ml of toluene, 1.60 g of 4-pentenophenone, 2.13 g of pyrrolidine and 0.14 g of boron trifluoride etherate were dissolved. The mixture was refluxed for 46 hours using a Cope water separator and molecular sieve 4A as the dehydrating agent. After having distilled out the solvent under a reduced pressure, the residue was subjected to a distillation under a reduced pressure to obtain 1.68 g of the desired enamine (yield: 79%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
2.13 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=O)[CH2:2][CH2:3][CH:4]=[CH2:5].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.B(F)(F)F.CCOCC.O>C1(C)C=CC=CC=1>[C:7]1([C:1]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:2][CH2:3][CH:4]=[CH2:5])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
C(CCC=C)(=O)C1=CC=CC=C1
Name
Quantity
2.13 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.14 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 46 hours
Duration
46 h
DISTILLATION
Type
DISTILLATION
Details
After having distilled out the solvent under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to a distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CCC=C)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.